molecular formula C21H22N4OS2 B2765049 1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864918-36-5

1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2765049
CAS RN: 864918-36-5
M. Wt: 410.55
InChI Key: NJUBQNJPVYEZBZ-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, also known as TTA-121, is a chemical compound that has gained interest in scientific research due to its potential applications in pharmacology and medicine. TTA-121 is a thiadiazole derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Chemical Scaffold and Antagonist Activity

The compound 1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone serves as a chemical scaffold for developing novel CCR1 antagonists. A study identified a series based on this scaffold by screening a compound library using CCR1-expressing human THP-1 cells. Structure-activity relationship (SAR) studies led to the discovery of a highly potent and selective CCR1 antagonist, demonstrating promising pharmacokinetic and toxicological profiles in preclinical species (Pennell et al., 2013).

Synthesis and Pharmacological Applications

The compound's derivatives have been explored for potential anticonvulsant activity. Novel N1-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-N4-(4-substituted benzaldehyde)-semicarbazone derivatives were synthesized and showed significant anticonvulsant activity in models used for evaluation. These findings validate the pharmacophore model with four binding sites as essential for anticonvulsant activity, highlighting the compound's utility in synthesizing derivatives with pharmacological applications (Rajak et al., 2009).

Antituberculosis and Cytotoxicity Studies

Further research into 3-heteroarylthioquinoline derivatives synthesized from a related scaffold demonstrated significant in vitro activity against Mycobacterium tuberculosis. Among screened compounds, specific derivatives were the most active, showing minimal cytotoxic effects against mouse fibroblasts. This indicates potential for developing new antituberculosis agents based on modifications of this compound (Chitra et al., 2011).

Electrochemical Synthesis

Electrochemical oxidation of a derivative of this compound in the presence of arylsulfinic acids as nucleophiles in aqueous solutions has been studied. This led to the development of a facile and environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives. The process highlights the compound's utility in green chemistry applications (Nematollahi & Amani, 2011).

properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-16-7-5-6-10-18(16)20-22-21(28-23-20)27-15-19(26)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUBQNJPVYEZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

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